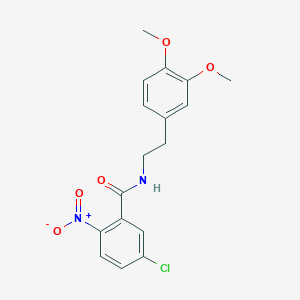
N1-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide: is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a 3,4-dimethoxyphenethyl group attached to the nitrogen atom of the benzamide structure, along with a 5-chloro and 2-nitro substituent on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 5-chlorobenzamide to introduce the nitro group at the 2-position. This is followed by the reaction with 3,4-dimethoxyphenethylamine to form the final product. The reaction conditions often involve the use of strong acids or bases, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N1-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate, dichloromethane, controlled temperatures.
Major Products Formed:
Reduction: N1-(3,4-dimethoxyphenethyl)-5-chloro-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: N1-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of probes for studying enzyme activity or as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain types of cancer cells or act as an inhibitor of specific enzymes involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it valuable in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of N1-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The compound may also bind to enzymes or receptors, inhibiting their activity and affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with methoxy groups at the 3 and 4 positions.
5-Chloro-2-nitroaniline: A compound with similar substituents on the benzene ring but lacking the benzamide structure.
N1-(3,4-dimethoxyphenethyl)benzamide: A related compound without the nitro and chloro substituents.
Uniqueness: N1-(3,4-dimethoxyphenethyl)-5-chloro-2-nitrobenzamide is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro and chloro) groups on the benzene ring creates a compound with distinct electronic properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-24-15-6-3-11(9-16(15)25-2)7-8-19-17(21)13-10-12(18)4-5-14(13)20(22)23/h3-6,9-10H,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVSISQEBLLWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorophenyl)-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea](/img/structure/B2725229.png)
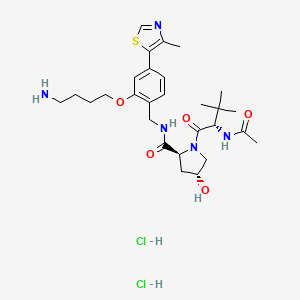
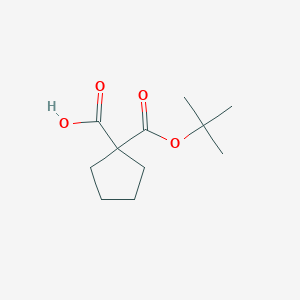
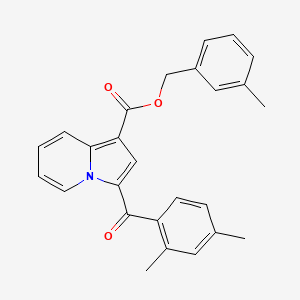
![propan-2-yl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2725238.png)
![3-Chloroisoxazolo[4,5-b]pyridine](/img/structure/B2725242.png)
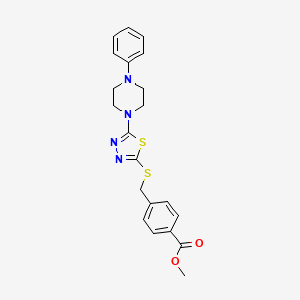
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide](/img/structure/B2725244.png)

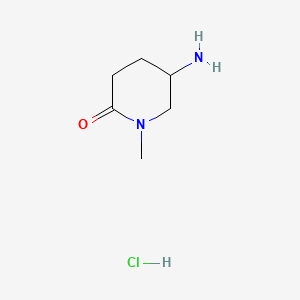
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2725247.png)
![1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2725248.png)
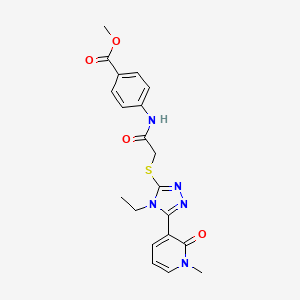
![7-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2725251.png)
